Cas no 89104-61-0 ((-)-(alpha)-conidendrin)

(-)-(alpha)-conidendrin structure
(-)-(alpha)-conidendrin structure
Nome del prodotto:(-)-(alpha)-conidendrin
Numero CAS:89104-61-0
MF:C20H20O6
MW:356.369206428528
CID:1997095
PubChem ID:457194

(-)-(alpha)-conidendrin Proprietà chimiche e fisiche

Nomi e identificatori

    • (-)-(alpha)-conidendrin
    • (-)-alpha-conidendrin
    • (-)-alpha-Conidendrine
    • 6-hydroxy-4-(4-hydroxy-3-methoxy-phenyl)-7-methoxy-3a,4,9,9a-tetrahydro-3H-naphtho[2,3-c]furan-1-one
    • alpha-conidendrin
    • Conidendrin
    • (-)-alpha-Conidendrin, >=95.0% (HPLC)
    • NSC-642786
    • 518-55-8
    • Naphtho[2,3-c]furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy- 3-methoxyphenyl)-7-methoxy-, (3aR,4S,9aR)-
    • (3AR,4S,9AR)-3A,4,9,9A-TETRAHYDRO-6-HYDROXY-4-(4-HYDROXY-3-METHOXYPHENYL)-7-METHOXYNAPHTHO(2,3-C)FURAN-1(3H)-ONE
    • Conidendrin, alpha-
    • 89104-61-0
    • CHEMBL463246
    • (3aR,9S,9aR)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f][2]benzofuran-3-one
    • .alpha.-Conidendrin
    • Q27138539
    • AKOS040751244
    • DTXSID301025622
    • UNII-83D6S2EBN0
    • DTXSID401106144
    • A13-17106
    • NSC-4586
    • 83D6S2EBN0
    • rel-(3aR,4S,9aR)-3a,4,9,9a-Tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxynaphtho[2,3-c]furan-1(3H)-one
    • Tsugalactone
    • CHEBI:70199
    • AI3-17106
    • BDBM50378887
    • Naphtho(2,3-c)furan-1(3H)-one, 3aalpha,4,9,9abeta-tetrahydro-6-hydroxy-4alpha-(4-hydroxy-3-methoxyphenyl)-7-methoxy-
    • FS-9104
    • NAPHTHO(2,3-C)FURAN-1(3H)-ONE, 3A,4,9,9A-TETRAHYDRO-6-HYDROXY-4-(4-HYDROXY-3-METHOXYPHENYL)-7-METHOXY-, (3AR,4S,9AR)-
    • Naphtho(2,3-c)furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, (3aR-(3aalpha,4alpha,9abeta))-
    • Naphtho(2,3-c)furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, (3aR-(3aalpha,4alpha,9abeta))- (9CI)
    • (-)-.alpha.-Conidendrin
    • NSC 4586
    • .ALPHA.-CONIDENDRIN, (-)-
    • (3aR,9S,9aR)-7-hydroxy-9-(4-hydroxy-3-methoxy-phenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f]isobenzofuran-3-one
    • NSC 642786
    • FA71886
    • Conidendrin,.alpha.
    • (3aR,9R,9aS)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f][2]benzofuran-3-one
    • ALPHA-CONIDENDRIN, (-)-
    • (-)-a-Conidendrin
    • Conidendrin; Naphtho[2,3-c]furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, (3aR,4S,9aR)-; Conidendrin (6CI); Naphtho[2,3-c]furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, [3aR-(3aa,4a,
    • (3aR,4S,9aR)-3a,4,9,9a-Tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxynaphtho[2,3-c]furan-1(3H)-one
    • (3aR,9S,9aR)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo(f)(2)benzofuran-3-one
    • CONIDENDRIN,ALPHA
    • Naphtho(2,3-c)furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, (3aalpha,4alpha,9abeta)-(-)-
    • (3aR,9R,9aS)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo(f)(2)benzofuran-3-one
    • Naphtho[2,3-c]furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, (3a.alpha.,4.alpha.,9a.beta.)-(-)-
    • Inchi: InChI=1S/C20H20O6/c1-24-17-6-10(3-4-15(17)21)19-12-8-16(22)18(25-2)7-11(12)5-13-14(19)9-26-20(13)23/h3-4,6-8,13-14,19,21-22H,5,9H2,1-2H3/t13-,14+,19+/m1/s1
    • Chiave InChI: CAYMSCGTKZIVTN-TYILLQQXSA-N
    • Sorrisi: COC1=C(C=C2C(C3COC(=O)C3CC2=C1)C4=CC(=C(C=C4)O)OC)O

Proprietà calcolate

  • Massa esatta: 356.12598835g/mol
  • Massa monoisotopica: 356.12598835g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 3
  • Complessità: 524
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 85.2Ų
  • XLogP3: 2.8
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.